1-(11Z-eicosenoyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycerol
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Overview
Description
DG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2], also known as diacylglycerol or DG(20:1/20:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues. Within the cell, DG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway. DG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:1(13Z)) pathway, de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/20:1(11Z)) pathway, and de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)/20:2(11Z, 14Z)) pathway.
1-(11Z-eicosenoyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycerol is a diacylglycerol 40:5.
Scientific Research Applications
Interaction with Cannabinoid Receptors and Enzymes
1-(11Z-eicosenoyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycerol, related to endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), shows interactions with cannabinoid receptors, membrane transporter proteins, and fatty acid amide hydrolase (FAAH). These interactions, as studied by van der Stelt et al. (2002), involve the flexibility of the acyl chain being restricted, affecting the binding potency and selectivity to CB(1) and CB(2) receptors. This research provides insight into the structural requirements for the interaction of endocannabinoids with their targets (van der Stelt et al., 2002).
Role in Anti-inflammatory and Neuromodulatory Functions
Gachet and Gertsch (2016) highlight the role of arachidonic acid (a component of this compound) as a precursor of biologically active lipid mediators, including endocannabinoids. These endocannabinoids, such as 2-AG and AEA, have shown prominent anti-inflammatory and neuromodulatory effects in several studies, indicating their importance in maintaining homeostasis in mammalian systems (Gachet & Gertsch, 2016).
Identification and Analysis in Marine Algae
Research by Young Hwan Kim et al. (2007) and T. Imbs et al. (2013) on brown algae Sargassum thunbergii and Fucus evanescens, respectively, led to the identification of related monogalactosyl diacylglycerols (MGDGs). These studies highlight the presence and potential biological activities of such compounds in marine ecosystems, contributing to our understanding of marine biochemistry and the potential exploitation of these resources for biotechnological applications (Young Hwan Kim et al., 2007); (Imbs et al., 2013).
Structure-Activity Relationship Studies
The study of analogues of 2-AG, including those with similar structures to this compound, has contributed to understanding the structure-activity relationships in the inhibition of monoacylglycerol lipase and FAAH. This research, as demonstrated by J. A. Cisneros et al. (2007), aids in the development of potential therapeutic agents targeting these pathways (Cisneros et al., 2007).
Insights into Biosynthesis and Metabolism
Research by P. Venter et al. (1997) and A. Prabhune et al. (2007) provides insights into the biosynthesis and metabolism of related compounds in yeast and microorganisms. These studies offer valuable information on the enzymatic processes involved in the production and transformation of fatty acids, which could have implications in biotechnological applications and the understanding of lipid metabolism (Venter et al., 1997); (Prabhune et al., 2007).
Antimicrobial and Algicidal Properties
The study by Shotaro Hirao et al. (2012) on the brown alga Ishige sinicola revealed glycerolipids with moderate-to-high algicidal activity against red tide microalgae. Such findings expand our understanding of natural antimicrobial and algicidal compounds in marine organisms, which could have significant implications for environmental and pharmaceutical research (Hirao et al., 2012).
Properties
Molecular Formula |
C43H74O5 |
---|---|
Molecular Weight |
671 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C43H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,24,26,30,32,41,44H,3-11,13,15-16,21-23,25,27-29,31,33-40H2,1-2H3/b14-12-,19-17-,20-18-,26-24-,32-30-/t41-/m0/s1 |
InChI Key |
NSVJKGBXOPSAKL-XZUVHLGKSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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